molecular formula C18H15NO2 B1498204 6-(1-Naphthylamino)-1,4-benzodioxane CAS No. 1820711-54-3

6-(1-Naphthylamino)-1,4-benzodioxane

Cat. No.: B1498204
CAS No.: 1820711-54-3
M. Wt: 277.3 g/mol
InChI Key: WFXOBCJXPSQWNH-UHFFFAOYSA-N
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Description

6-(1-Naphthylamino)-1,4-benzodioxane is a derivative of the 1,4-benzodioxane scaffold, characterized by a naphthylamino substituent at the 6-position of the benzodioxane ring. The 1,4-benzodioxane core (2,3-dihydro-1,4-benzodioxin) is a stable heterocyclic structure widely used in medicinal chemistry due to its versatility in accommodating diverse pharmacophores .

Properties

IUPAC Name

N-naphthalen-1-yl-2,3-dihydro-1,4-benzodioxin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-6-15-13(4-1)5-3-7-16(15)19-14-8-9-17-18(12-14)21-11-10-20-17/h1-9,12,19H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXOBCJXPSQWNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820711-54-3
Record name 6-(1-Naphthylamino)-1,4-benzodioxane
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Preparation Methods

General Synthetic Strategy

The synthesis of 6-(1-Naphthylamino)-1,4-benzodioxane typically involves:

  • Construction of the 1,4-benzodioxane core.
  • Introduction of the naphthylamino substituent at the 6-position.
  • Use of key intermediates such as benzodioxane derivatives bearing reactive functional groups (e.g., halides, tosylates).
  • Application of coupling reactions (e.g., Suzuki coupling) and nucleophilic substitutions.

Preparation of the 1,4-Benzodioxane Core

The 1,4-benzodioxane moiety is commonly synthesized via cyclization reactions involving catechol derivatives or dihydroxybenzaldehydes with appropriate alkylating agents.

Key Methodologies:

  • Ring-Closing Reaction Using 3,4-Dihydroxybenzaldehyde and 1,2-Dibromoethane
    Under alkaline conditions (e.g., potassium hydroxide or sodium hydroxide), 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde intermediates. This step involves nucleophilic substitution and intramolecular cyclization to form the benzodioxane ring.

  • Oxidation to Carboxylic Acid Derivatives
    The aldehyde intermediate can be further oxidized using oxidants such as potassium permanganate in aqueous solution at elevated temperatures (~90-110°C) to yield benzodioxane carboxylic acid derivatives. This method offers high yields (~90%) and is suitable for industrial scale-up due to mild conditions and cost-effectiveness.

  • Sulfonation and Cyclization of Phenoxypropanediol Compounds
    Another approach involves sulfonating phenoxypropanediol derivatives followed by base-induced cyclization to generate benzodioxane derivatives. This method allows control over ring size and substitution patterns and is effective on an industrial scale.

Detailed Stepwise Preparation Example (Based on Patent Literature)

Step Reaction Type Reagents & Conditions Product/Intermediate Notes
1 Ring Closing 3,4-Dihydroxybenzaldehyde + 1,2-dibromoethane, KOH or NaOH, reflux 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde High yield, mild conditions
2 Oxidation Potassium permanganate in aqueous solution, 90-110°C 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid Industrially suitable, ~90% yield
3 Alkylation Phenol intermediate + glycidyl tosylate, NaH base Epoxide intermediate Prepares for amine ring opening
4 Epoxide Ring Opening Epoxide intermediate + 1-naphthylamine, acidic/basic conditions 6-(1-Naphthylamino)-1,4-benzodioxane Key step introducing amino substituent
5 Purification Extraction, recrystallization, chromatography Pure target compound Standard purification methods

Summary of Research Findings and Industrial Considerations

  • The preparation of the benzodioxane core via ring-closing reactions of dihydroxybenzaldehydes with dibromoethane is efficient and scalable.
  • Oxidation with potassium permanganate is preferred over urea peroxide for safety and yield improvements in producing carboxylic acid derivatives.
  • Suzuki coupling and epoxide ring-opening reactions are versatile for introducing aromatic amino substituents such as 1-naphthylamino.
  • Sulfonation and cyclization methods provide alternative routes to benzodioxane derivatives with potential for industrial application.
  • Purification techniques include recrystallization and chromatography, depending on the intermediate and final product purity requirements.
  • The methods described allow for high chemical yield, operational simplicity, and suitability for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

6-(1-Naphthylamino)-1,4-benzodioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The naphthylamine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a range of substituted benzodioxane compounds.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:
6-(1-Naphthylamino)-1,4-benzodioxane has shown promise as a therapeutic agent in treating various diseases, especially in oncology. Its unique structural properties may enhance the efficacy of drugs targeting cancer cells. Research indicates that derivatives of this compound can act as selective inhibitors of monoamine oxidase B (MAO-B), which is significant for treating neurological disorders such as Parkinson's disease and depression. For instance, certain derivatives exhibited IC50 values as low as 0.026 µM against hMAO-B, indicating strong inhibitory activity .

Case Study:
A study designed a series of 1,4-benzodioxan-substituted chalcone derivatives for their inhibitory activity against MAO-B. The findings suggested that these compounds could lead to new treatments for neurological disorders due to their low neurotoxicity and promising drug-like properties .

Biochemical Research

Enzyme Interaction Studies:
This compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular processes. Its ability to inhibit specific enzymes allows researchers to explore complex biological mechanisms more effectively.

Applications in Assays:
6-(1-Naphthylamino)-1,4-benzodioxane is utilized in various assay systems to evaluate enzyme activity and interaction dynamics. Its application in high-throughput screening platforms facilitates the discovery of new bioactive compounds.

Material Science

Advanced Materials Development:
The compound is investigated for its properties in developing advanced materials such as polymers and coatings. Its structural characteristics contribute to enhanced durability and performance of materials used in various applications.

Research Findings:
Studies have highlighted the potential of benzodioxane derivatives in creating novel materials with specific mechanical and thermal properties, making them suitable for industrial applications .

Analytical Chemistry

Reference Standards:
In analytical chemistry, 6-(1-Naphthylamino)-1,4-benzodioxane is used as a reference standard in chromatography and spectrometry. It aids in the accurate identification and quantification of similar compounds across various samples.

Data Table: Analytical Applications

Application TypeMethodologyCompound Role
ChromatographyHPLCReference standard for retention time
SpectrometryMass SpectrometryCalibration standard
Quantitative AnalysisGC-MSQuantification of related compounds

Environmental Studies

Chemical Fate and Transport:
Researchers are examining the behavior of 6-(1-Naphthylamino)-1,4-benzodioxane in environmental systems to understand its chemical fate and transport mechanisms within ecosystems. This research is crucial for assessing the environmental impact of chemical compounds.

Case Study Insights:
Studies have focused on the degradation pathways of benzodioxane derivatives in soil and water systems, contributing to knowledge about their persistence and potential ecological risks.

Mechanism of Action

The mechanism of action of 6-(1-Naphthylamino)-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(1-naphthylamino)-1,4-benzodioxane with key analogs:

Compound Name Substituent(s) Molecular Weight Key Properties Applications References
6-(1-Naphthylamino)-1,4-benzodioxane 6-(1-Naphthylamino) ~283.3 (est.) High aromaticity, moderate solubility Potential CNS or anticancer agent Inferred
Tetranitro-1,4-benzodioxane (TNBD) 5,6,7,8-Tetranitro 316.18 High thermal stability (decomp. >200°C) Energetic materials
2-(1-Piperidinomethyl)-1,4-benzodioxane 2-(Piperidinomethyl) 235.31 Basic amino group, lipophilic Histamine H₂-receptor antagonist
6-Acetyl-1,4-benzodioxane 6-Acetyl 178.19 Ketone functionality, polar Synthetic intermediate
N-Acetyldopamine Dimer A 2R,3S-configuration 414.41 Chiral centers, phenolic hydroxyls Antioxidant, anti-inflammatory

Key Observations :

  • Aromatic vs. Nitro Groups : TNBD’s nitro groups enhance thermal stability and density, making it suitable for high-energy applications, whereas the naphthyl group in the target compound may prioritize biological interactions over thermal resilience .
  • Chirality: Enzymatic and biomimetic syntheses of 1,4-benzodioxane derivatives (e.g., N-acetyldopamine dimers) highlight the importance of stereochemistry in bioactivity, a factor less explored in 6-(1-naphthylamino)-1,4-benzodioxane .
  • Solubility: The acetyl group in 6-acetyl-1,4-benzodioxane improves polarity, contrasting with the lipophilic naphthylamino substituent, which may reduce aqueous solubility .

Pharmacological and Functional Comparisons

Compound Biological Activity Mechanism/Application Efficacy Notes
6-(1-Naphthylamino)-1,4-benzodioxane Hypothetical CNS modulation Aromatic stacking with receptors Unknown; inferred from naphthyl motifs
TNBD Non-biological (energetic) High detonation velocity (~8500 m/s) Superior thermal stability vs. TNT
2-(1-Piperidinomethyl)-1,4-benzodioxane H₂-antagonism Bronchodilation in guinea pigs Early antihistamine lead compound
Dihydropyrimidinone-Benzodioxane Hybrids Antihepatotoxic Reduces CCl₄-induced liver damage in rats Comparable efficacy to silybin

Insights :

  • The naphthylamino group’s planar structure may favor interactions with aromatic residues in enzyme binding pockets, similar to lignans’ antioxidant effects .
  • TNBD’s lack of bioactivity contrasts with most benzodioxane derivatives, underscoring the scaffold’s adaptability to diverse applications .

Biological Activity

6-(1-Naphthylamino)-1,4-benzodioxane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodioxane family, which is known for a variety of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of 6-(1-Naphthylamino)-1,4-benzodioxane, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

6-(1-Naphthylamino)-1,4-benzodioxane has a complex structure characterized by the presence of a naphthyl group attached to an amino group on the benzodioxane framework. The molecular formula and structural features contribute to its unique biological properties.

PropertyValue
Molecular FormulaC15H13N1O2
Molecular Weight239.27 g/mol
CAS Number1820711-54-3

Biological Activity Overview

Research has indicated that 6-(1-Naphthylamino)-1,4-benzodioxane exhibits several biological activities:

  • Anticancer Activity : Studies have shown that derivatives of benzodioxane can inhibit cancer cell proliferation. For instance, compounds similar to 6-(1-Naphthylamino)-1,4-benzodioxane have been identified as effective against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory properties .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

The biological activity of 6-(1-Naphthylamino)-1,4-benzodioxane can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory processes or cancer progression. For example, it could inhibit COX enzymes, leading to reduced synthesis of prostaglandins .
  • Receptor Binding : It may also bind to various receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses related to inflammation and cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 6-(1-Naphthylamino)-1,4-benzodioxane:

  • Study on Anticancer Activity : A study demonstrated that a related benzodioxane derivative inhibited the growth of ovarian carcinoma cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Study : Research indicated that benzodioxane derivatives could significantly reduce inflammation in animal models by lowering levels of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. Table 1: Key Synthetic Parameters for 6-(1-Naphthylamino)-1,4-benzodioxane

ParameterOptimal RangeImpact on Yield
Temperature100–110°CMaximizes amidation
SolventDMFEnhances solubility
Catalyst (Pd/C)0.5 eqBalances cost/activity

Q. Table 2: NMR Spectral Data

Proton Environmentδ (ppm)Multiplicity
Naphthyl H-28.1Singlet
Benzodioxane O-CH₂4.3Doublet (J=6 Hz)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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